
6-Hydroxypteridine
Übersicht
Beschreibung
6-Hydroxypteridine is a naturally occurring compound of the pteridine family. It is a small molecule with a molecular weight of 148.12 g/mol. The IUPAC name for a similar compound, 7-hydroxypteridine-6-carboxylic acid, is 7-hydroxy-6-pteridinecarboxylic acid .
Synthesis Analysis
A convergent synthesis route of 6-hydroxygenistein (6-OHG), a similar compound, was reported, starting from biochanin A, via methylation, bromination, methoxylation, and demethylation . The structure of the products was confirmed by MS, IR, 1 H NMR, and 13 C NMR analysis .Molecular Structure Analysis
The molecular structures of the title compound have been optimized using both DFT and HF methods . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The degradation of 4-, 6-, and 7-hydroxypteridine by acid and alkali has been studied . The electrochemical reduction of 6-hydroxypteridine involves adsorption processes .Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Research into the neuropharmacological effects of nicotine derivatives has highlighted the potential impact of “6-Hydroxypteridine” on memory, oxidative stress, and cholinergic system activity in the brain .
Electrochemical Studies
The electrochemical behavior of “6-Hydroxypteridine” is significant for understanding its redox properties, which could inform the development of electrochemical sensors or energy storage systems .
Wirkmechanismus
Target of Action
6-Hydroxypteridine, also known as pteridin-6(5h)-one, primarily targets the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) .
Biochemical Pathways
6-Hydroxypteridine is involved in the pteridine biosynthetic pathway . In this pathway, xanthopterin serves as a precursor to leucopterin and erythropterin .
Result of Action
Pteridines, including 6-hydroxypteridine, are known to play important roles in cellular electron transport . They are also seen as important regulators of cell division, even in the highest forms of life .
Action Environment
The action, efficacy, and stability of 6-Hydroxypteridine can be influenced by various environmental factors. For instance, the presence of cyanide and heavy metals can affect the production of pterin compounds
Eigenschaften
IUPAC Name |
5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPDDKRJOMELAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343560 | |
| Record name | 6-Hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2432-26-0 | |
| Record name | 6-Hydroxypteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-hydroxypteridine?
A1: 6-Hydroxypteridine has the molecular formula C6H4N4O and a molecular weight of 148.12 g/mol.
Q2: How is 6-hydroxypteridine synthesized?
A2: 6-Hydroxypteridines can be synthesized through various methods. One approach involves the condensation of 4,5-diaminopyrimidines with chloral. [] Another method utilizes the condensation of 5,6-diaminouracils with ethyl aroylpyruvates in the presence of hydrochloric acid. [] This reaction yields 7-(acylmethyl)-6-hydroxypteridines, which can be further hydrolyzed to obtain 6-hydroxy-7-methylpteridines. []
Q3: What is interesting about the electrochemical behavior of 6-hydroxypteridine?
A3: 6-Hydroxypteridine exhibits unique electrochemical properties. Studies have shown that adsorption processes play a significant role in its electrochemistry. [, ] This adsorption behavior is crucial for understanding its interactions with electrode surfaces and potential applications in electrochemical sensing or catalysis.
Q4: Can you describe the structure-activity relationship (SAR) of 6-hydroxypteridine derivatives?
A4: Modifications to the 6-hydroxypteridine scaffold significantly influence its biological activity. For instance, the introduction of styryl or acylmethyl groups at positions 6 and 7 alters the compound's properties. [, ] Researchers have synthesized 7-hydroxy-6-styrylpteridine and various 7-(2-arylvinyl)-6-hydroxypteridines to investigate these effects. [] Similarly, the synthesis of 6-(acylmethyl)-7-hydroxypteridines and their isomers highlights the impact of substituent position on the compound's reactivity. []
Q5: What is known about the stability of 6-hydroxypteridine?
A5: 6-Hydroxypteridine and its derivatives exhibit interesting stability profiles. For instance, 4-aza-6-nitrobenzofuroxan, a related compound, displays remarkable stability in aqueous solutions due to the formation of a stable hydrate. [] This hydration is attributed to the compound's electrophilic nature. [] Understanding the factors influencing the stability of 6-hydroxypteridine derivatives is crucial for their potential applications in various fields.
Q6: What are the potential applications of 6-hydroxypteridine in drug discovery?
A6: While the provided research papers primarily focus on the chemical synthesis and properties of 6-hydroxypteridine derivatives, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, pteridine derivatives have been explored as inhibitors of mTOR, a key regulator of cellular growth and metabolism. [] The optimization of mTOR inhibitors using property-based drug design and Free-Wilson analysis highlights the importance of structural modifications in achieving desired pharmacological properties. []
Q7: Are there any analytical techniques used to study 6-hydroxypteridine?
A7: While not extensively detailed in the provided abstracts, various analytical techniques are likely employed to characterize and quantify 6-hydroxypteridine and its derivatives. These may include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



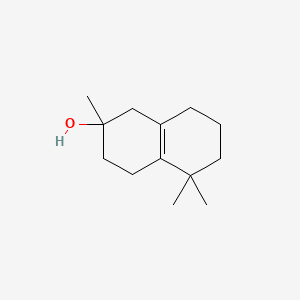

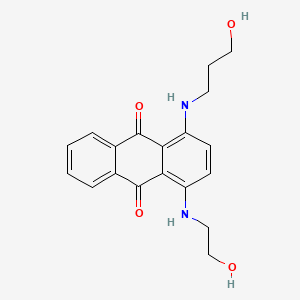
![1-Propanaminium, N-ethyl-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, ethyl sulfate](/img/structure/B1614864.png)

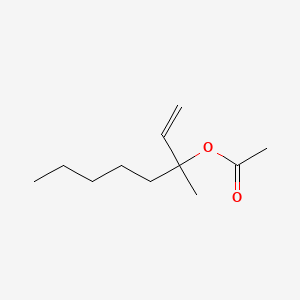
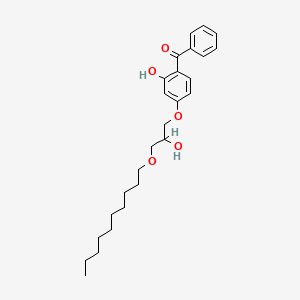
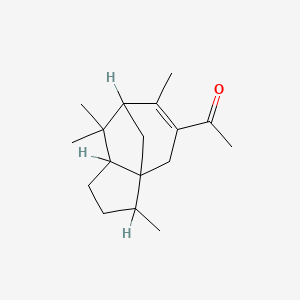
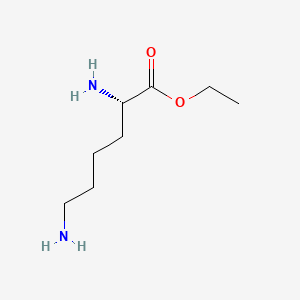

![Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1614875.png)


![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)